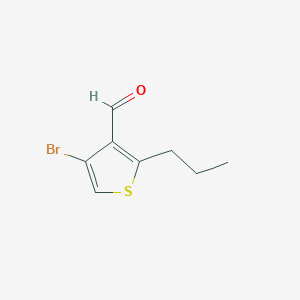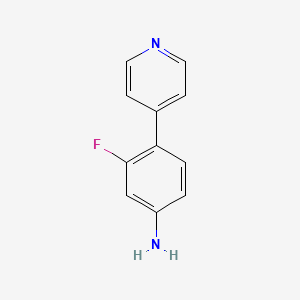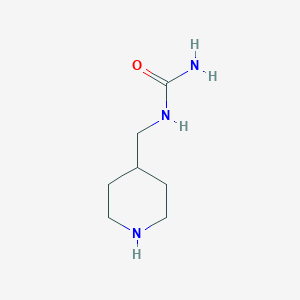![molecular formula C24H14BrN B3245171 7'-Bromospiro[fluorene-9,5'-indeno[1,2-b]pyridine] CAS No. 1666128-76-2](/img/structure/B3245171.png)
7'-Bromospiro[fluorene-9,5'-indeno[1,2-b]pyridine]
Overview
Description
7’-Bromospiro[fluorene-9,5’-indeno[1,2-b]pyridine] is a complex organic compound with the molecular formula C24H14BrN and a molecular weight of 396.3 g/mol . This compound is characterized by its unique spiro structure, which involves a bromine atom attached to a spiro-connected fluorene and indeno[1,2-b]pyridine moiety . The compound is known for its high boiling point of approximately 536.5°C at 760 mmHg and a density of 1.6±0.1 g/cm³ .
Preparation Methods
The synthesis of 7’-Bromospiro[fluorene-9,5’-indeno[1,2-b]pyridine] typically involves multi-step organic reactions. One common synthetic route includes the bromination of spiro[fluorene-9,5’-indeno[1,2-b]pyridine] using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the desired position . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance yield and purity.
Chemical Reactions Analysis
7’-Bromospiro[fluorene-9,5’-indeno[1,2-b]pyridine] undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Scientific Research Applications
7’-Bromospiro[fluorene-9,5’-indeno[1,2-b]pyridine] has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7’-Bromospiro[fluorene-9,5’-indeno[1,2-b]pyridine] involves its interaction with specific molecular targets and pathways. The spiro structure allows for unique electronic properties, which can influence its binding affinity to various receptors and enzymes . The bromine atom plays a crucial role in modulating the compound’s reactivity and selectivity in biological systems . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
7’-Bromospiro[fluorene-9,5’-indeno[1,2-b]pyridine] can be compared with other similar compounds, such as:
Spiro[fluorene-9,5’-indeno[1,2-b]pyridine]: Lacks the bromine atom, resulting in different reactivity and applications.
7’-Chlorospiro[fluorene-9,5’-indeno[1,2-b]pyridine]: Contains a chlorine atom instead of bromine, leading to variations in chemical behavior and biological activity.
7’-Iodospiro[fluorene-9,5’-indeno[1,2-b]pyridine]: The presence of an iodine atom imparts distinct properties compared to the brominated analogue.
The uniqueness of 7’-Bromospiro[fluorene-9,5’-indeno[1,2-b]pyridine] lies in its specific electronic and steric properties conferred by the bromine atom, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
7'-bromospiro[fluorene-9,5'-indeno[1,2-b]pyridine] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14BrN/c25-15-11-12-18-22(14-15)24(21-10-5-13-26-23(18)21)19-8-3-1-6-16(19)17-7-2-4-9-20(17)24/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLMOADWKJSIDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=C(C6=C4C=C(C=C6)Br)N=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


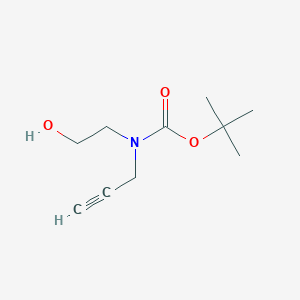
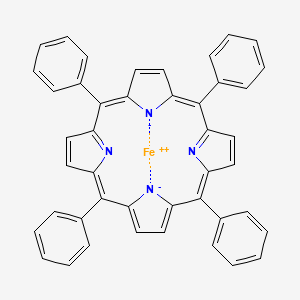
![8-({[(Tert-butoxy)carbonyl]amino}methyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid](/img/structure/B3245110.png)
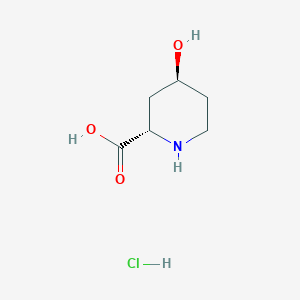
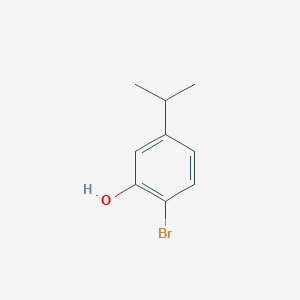

![[2-(4-Methoxyphenoxy)phenyl]amine hydrochloride](/img/structure/B3245128.png)
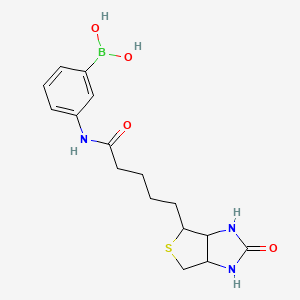
![Imidazo[1,2-b]pyridazine-3,6-diamine](/img/structure/B3245131.png)
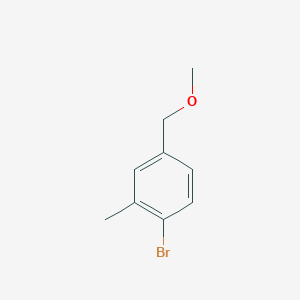
![(5-aminobenzo[a]phenoxazin-9-ylidene)-diethylazanium;hydrogen sulfate](/img/structure/B3245164.png)
